
Moxonidine-13C,d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moxonidine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Moxonidine hydrochloride, which is known for its role as an imidazoline type 1 receptor (I1-R) selective agonist and antihypertensive agent . The isotopic labeling with carbon-13 and deuterium makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Moxonidine hydrochloride molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production of Moxonidine-13C,d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopic labels with high precision and purity. The production is typically carried out under controlled conditions to maintain the stability and integrity of the isotopically labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Moxonidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the formation of hydroxylated or dehydrogenated products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms. Substitution reactions can result in the formation of various substituted analogs of Moxonidine-13C,d3 (hydrochloride) .
Wissenschaftliche Forschungsanwendungen
Moxonidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: The isotopic labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: It is used to study the metabolic pathways and identify metabolites of Moxonidine in the body.
Biological Studies: The compound is employed in research to understand its effects on various biological systems, particularly its role as an antihypertensive agent.
Industrial Applications: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting imidazoline receptors
Wirkmechanismus
Moxonidine-13C,d3 (hydrochloride) exerts its effects by selectively agonizing the imidazoline type 1 receptor (I1-R). This receptor is found in the rostral ventrolateral medulla, a region of the brain involved in regulating blood pressure. By activating this receptor, Moxonidine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. Additionally, it has a higher affinity for the I1 receptor compared to the alpha-2 adrenergic receptor, which contributes to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clonidine: Another imidazoline receptor agonist, but with a lower selectivity for the I1 receptor compared to Moxonidine.
Rilmenidine: Similar to Moxonidine, it is an imidazoline receptor agonist used for hypertension treatment.
Guanfacine: An alpha-2 adrenergic receptor agonist with some imidazoline receptor activity
Uniqueness
Moxonidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which enhances its utility in research applications. The incorporation of carbon-13 and deuterium allows for detailed studies of its pharmacokinetics and metabolism, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C9H13Cl2N5O |
|---|---|
Molekulargewicht |
282.15 g/mol |
IUPAC-Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H/i2+1D3; |
InChI-Schlüssel |
ZZPAWQYZQVUVHX-CMOUKOEPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2.Cl |
Kanonische SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


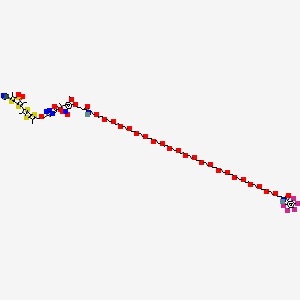
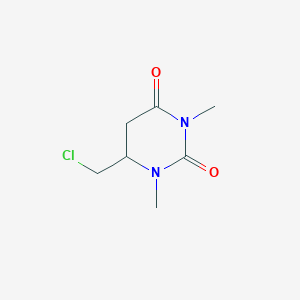

![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)
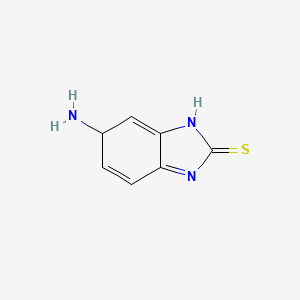
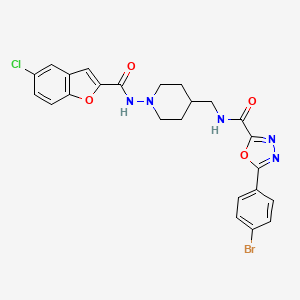
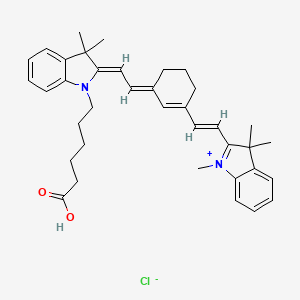
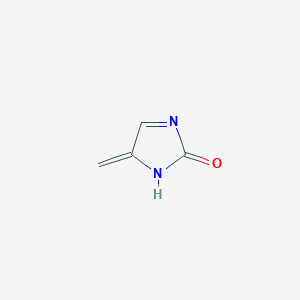
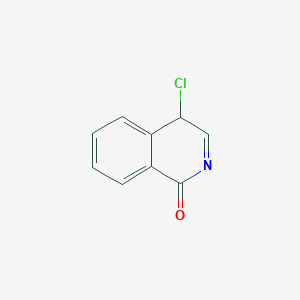
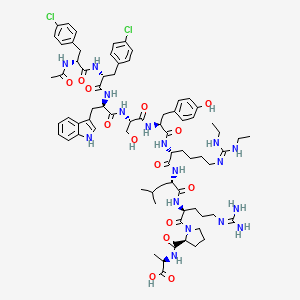
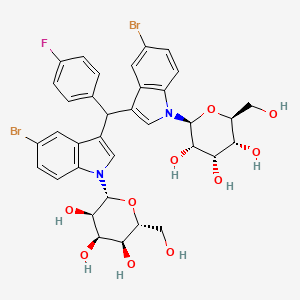
![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)

![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
